molecular formula C20H26N2O3S B2662250 1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine CAS No. 1351651-06-3

1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine

Cat. No. B2662250
M. Wt: 374.5
InChI Key: KFWQCYOFNCOARH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

Enzymatic Metabolism and Drug Development

"1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated for its metabolism using human liver microsomes and recombinant enzymes. This research is crucial for understanding the metabolic pathways of novel antidepressants in drug development, highlighting the compound's oxidation processes and the enzymes involved. Such studies are foundational for pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Materials Science and Self-Assembly

In materials science, the interaction of piperazine with sulfonyldiphenol has been explored, demonstrating self-assembled channel structures. This research provides insights into the molecular design of new materials with potential applications in catalysis, separation processes, or nanotechnology (Coupar et al., 1996).

Antibacterial and Anthelmintic Activities

The compound's derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Such studies are vital for discovering new potential treatments for infectious diseases and contribute to the field of antimicrobial resistance (Khan et al., 2019).

Pharmacological Effects in Depression Treatment

Research on "1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004)" also extends to its pharmacological effects, particularly in the treatment of major depressive disorder. This compound shows promise due to its multimodal mechanism, affecting various serotonin receptors and transporters, which could offer a new therapeutic option for depression (Mørk et al., 2012).

Adenosine Receptor Antagonism

In the field of medicinal chemistry, derivatives of piperazine have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and selectivity. This research is pivotal for drug discovery efforts targeting cardiovascular diseases, cancer, and inflammatory conditions (Borrmann et al., 2009).

Molecular Structure Analysis

Further, the structural analysis of piperazine derivatives provides valuable information on their potential applications in drug design and development. Studies focusing on molecular configurations, intramolecular interactions, and crystal packing contribute to the understanding of how structural features correlate with biological activity (Arbi et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(2-phenoxyethylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-17-8-9-18(2)20(16-17)21-10-12-22(13-11-21)26(23,24)15-14-25-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWQCYOFNCOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine

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